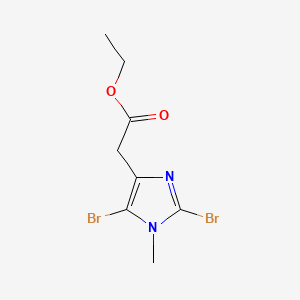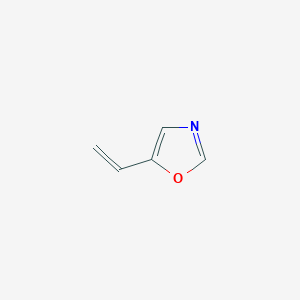
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride typically involves the reaction of 2-amino-4,4-dimethylpentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve steps such as crystallization and purification to obtain the hydrochloride salt in its desired form.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are designed to maximize yield and minimize production costs. The use of advanced reactors and purification systems ensures that the compound meets the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acid derivatives. These products have various applications in chemical synthesis and research.
Scientific Research Applications
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme function and protein structure.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing their activity and function. It may also interact with cellular receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives such as (2S)-2-amino-3-methylbutanoic acid and (2S)-2-amino-5-methylhexanoic acid. These compounds share structural similarities but differ in their side chain composition and functional properties.
Uniqueness
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride is unique due to its specific structural configuration and the presence of a dimethyl group on the pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(2S)-2-amino-4,4-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 |
InChI Key |
RCONRVSNXDHMHV-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)

![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)




